4-Amino-8-methoxy-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxy-2-propylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions and green chemistry protocols to enhance yield and reduce environmental impact . Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are also utilized to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-Amino-8-methoxy-2-propylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxy-2-propylquinoline is not fully understood. it is believed to interact with molecular targets such as DNA and enzymes involved in metabolic pathways . The compound may exert its effects through the generation of reactive oxygen species or by interfering with electron transport in cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Amino-8-methoxy-2-propylquinoline.
Primaquine: An 8-aminoquinoline used for the treatment of malaria.
Uniqueness
This compound is unique due to its specific methoxy and propyl substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
CAS No. |
1189107-31-0 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-5-9-8-11(14)10-6-4-7-12(16-2)13(10)15-9/h4,6-8H,3,5H2,1-2H3,(H2,14,15) |
InChI Key |
ZNDWWCZHGGPXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.